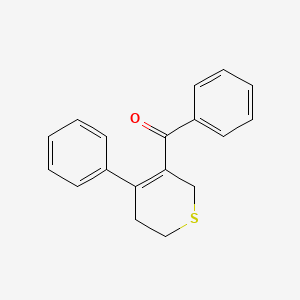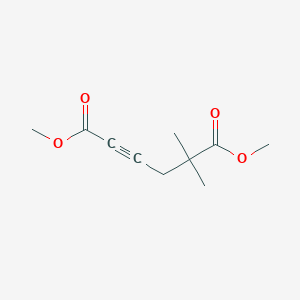
Diethyl 2,2,3-trimethylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2,3-trimethylpentanedioate is an organic compound with the molecular formula C12H22O4. It is a diester derived from 2,2,3-trimethylpentanedioic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,2,3-trimethylpentanedioate can be synthesized through the esterification of 2,2,3-trimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Hydrolysis: Produces 2,2,3-trimethylpentanedioic acid and ethanol.
Reduction: Yields the corresponding diol.
Substitution: Results in the formation of substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ester functionality, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of diethyl 2,2,3-trimethylpentanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to various transformations depending on the reagents and conditions used. In biological systems, its esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another diester used in organic synthesis, particularly in the malonic ester synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in organic synthesis.
Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the synthesis of polyesters.
Uniqueness
Diethyl 2,2,3-trimethylpentanedioate is unique due to its branched structure, which can impart different physical and chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and boiling point, making it a valuable compound in specific synthetic applications.
Properties
CAS No. |
90016-18-5 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
diethyl 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)8-9(3)12(4,5)11(14)16-7-2/h9H,6-8H2,1-5H3 |
InChI Key |
NAKKGJBGZHZQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C(C)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)

silanol](/img/structure/B14373629.png)
![1-[(2-Aminoethyl)amino]decan-2-OL](/img/structure/B14373633.png)

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)






